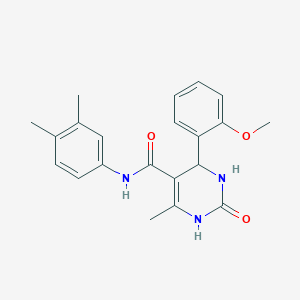

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring with substituents at positions 4 and 3. The structure includes a 3,4-dimethylphenyl group at the N-position and a 2-methoxyphenyl group at the 4-position of the pyrimidine core. Its synthesis likely follows a Biginelli-like multicomponent reaction, as seen in related compounds .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-12-9-10-15(11-13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)16-7-5-6-8-17(16)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPBAYYDRPGDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the tetrahydropyrimidine ring. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets that may lead to beneficial pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit anticancer properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell pathways remain an area for future investigation.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the methoxy and dimethylphenyl groups may enhance the compound's ability to penetrate microbial membranes, thus exhibiting bactericidal or fungicidal effects.

Pharmacology

The pharmacological profile of this compound is of particular interest for drug development.

Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to inflammation or cancer progression.

Receptor Modulation

The compound's ability to interact with G protein-coupled receptors (GPCRs) could be explored further. GPCRs are critical targets in drug discovery due to their role in various physiological processes.

Biochemistry

In biochemical research, the compound can be utilized as a tool to study metabolic pathways and enzyme activities.

Metabolic Pathway Studies

Investigating how this compound affects metabolic pathways could provide insights into its mechanism of action and potential therapeutic uses.

Biomarker Development

The compound may also aid in the identification of biomarkers for diseases by observing changes in biological systems upon administration.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Methoxy groups enhance aqueous solubility (e.g., compound 3k in vs. halogenated analogs in ).

- Melting Points : Thioxo derivatives (248–283°C) generally exhibit higher m.p. than oxo analogs due to stronger intermolecular interactions .

- Spectral Data :

Key Research Findings

Substituent Position Matters : 2-Methoxy groups (para to the pyrimidine core) improve metabolic stability compared to 4-methoxy analogs .

Thioxo vs. Oxo : Thioxo derivatives show superior antioxidant activity but reduced bioavailability due to higher crystallinity .

Halogen Effects : Bromo/chloro substituents increase antibacterial potency but reduce solubility, limiting in vivo applications .

Actividad Biológica

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 406690-67-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.43 g/mol

- Structure : The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been reported to show significant activity against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 66 |

| Compound B | E. coli | 75 |

| Compound C | C. albicans | 50 |

The presence of hydrophobic substituents on the aromatic rings enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

Pyrimidine derivatives have also been studied for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. For example:

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | HepG2 | 12 |

| Study B | MCF-7 | 15 |

These findings suggest that modifications on the pyrimidine structure can lead to increased cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Aromatic Substituents : The presence of methoxy and dimethyl groups on the phenyl rings enhances lipophilicity and may improve membrane permeability.

- Pyrimidine Core : The oxo group at position 2 contributes to the compound's reactivity and potential interaction with biological targets.

- Amide Functionality : The carboxamide group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.

Case Studies

A series of studies have investigated the efficacy of pyrimidine derivatives in various biological assays:

- Antibacterial Screening : A study screened multiple pyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with specific substitutions exhibited higher antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of several tetrahydropyrimidine derivatives on human cancer cell lines, demonstrating promising results for certain compounds in inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- The compound is typically synthesized via acid-catalyzed cyclocondensation reactions. A representative method involves reacting substituted anilines with β-ketoamides and aldehydes under reflux in polar aprotic solvents (e.g., acetic acid or ethanol) . Key intermediates include N-(3,4-dimethylphenyl)-3-oxobutanamide and 2-methoxybenzaldehyde. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this tetrahydropyrimidine derivative?

- Standard characterization includes:

- 1H/13C NMR : To confirm substitution patterns and ring conformation (e.g., δ 2.1–2.4 ppm for methyl groups, δ 3.8 ppm for methoxy protons) .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C21H23N3O3: 366.1818) .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to determine IC50 values .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during cyclocondensation?

- Regioselectivity is influenced by steric and electronic factors. Substituents on the aldehyde (e.g., electron-donating methoxy groups) direct cyclization to the 4-position of the tetrahydropyrimidine ring . Computational modeling (DFT) can predict transition-state energies to optimize regiochemical outcomes .

Q. How can X-ray crystallography clarify structural ambiguities in polymorphic forms?

- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in related compounds, intramolecular N–H⋯O bonds stabilize the crystal lattice, while dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) dictate molecular packing .

Q. What methodologies validate the compound’s mechanism of action in anticancer studies?

- Target engagement assays : Fluorescence polarization to measure binding affinity for tubulin or topoisomerase II.

- Apoptosis markers : Western blotting for caspase-3/9 activation and PARP cleavage in treated cells .

- In vivo models : Xenograft studies in mice (10–20 mg/kg dosing) with pharmacokinetic profiling (e.g., t1/2 = 4–6 hours) .

Q. How do structural modifications improve pharmacokinetic properties?

- LogP optimization : Introducing hydrophilic groups (e.g., –OH, –COOH) reduces logP from ~3.5 to <2.0, enhancing solubility.

- Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., methoxy demethylation) for deuterium exchange or fluorination .

Data Analysis and Contradictions

Q. How to reconcile conflicting bioactivity data across studies?

- Discrepancies in IC50 values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., doxorubicin) and apply multivariate analysis to isolate structure-activity relationships .

Q. What computational tools predict drug-likeness and toxicity?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess BBB permeability, CYP inhibition, and Ames toxicity.

- Molecular docking : AutoDock Vina or Glide to simulate interactions with targets like EGFR or COX-2 .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ 25% |

| Solvent | Acetic acid | ↑ 15% vs. EtOH |

| Reaction Time | 18–24 hours | ↑ 30% |

Table 2. Biological Activity Profile

| Assay Type | Model System | Result (IC50/EC50) |

|---|---|---|

| Anticancer | MCF-7 cells | 8.2 ± 1.3 μM |

| Antibacterial | S. aureus (MIC) | 16 μg/mL |

| Antioxidant | DPPH scavenging | 72% at 50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.